5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-3-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKILTTJLBLGUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=NC(=CN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Formation
A common initial step is the cyclization of appropriate diamine and aldehyde precursors to form the imidazo[1,2-a]pyrazine skeleton.
For example, cyclization of pyruvic aldehyde with o-phenylenediamine in the presence of sodium pyrosulfite catalyst at 30–90 °C for 0.5–2 hours yields methyl-substituted benzopyrazines, which are precursors to the target acid.
Similarly, methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate derivatives can be prepared by refluxing in ethanol/water with sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
Oxidation to Introduce Carboxylic Acid Group
Oxidation of methyl or hydroxymethyl groups to carboxylic acid is a critical step.
Nitric acid oxidation of 2-methyl-5-methylol pyrazine in the presence of vanadium-containing catalysts at 80–140 °C for 2–12 hours effectively converts hydroxymethyl groups to carboxylic acid with high selectivity and yield.
Potassium permanganate oxidation of 2,5-dimethylpyrazine in aqueous solution, controlling the amount of oxidant to favor monomethyl oxidation, yields 5-methylpyrazine-2-carboxylic acid with over 75% yield and 99.5% purity after purification.
Inorganic oxidizers are also used to oxidize methyl-substituted benzopyrazines at 60–105 °C for 1–4 hours to form 5-methylpyrazine-2,3-dicarboxylic acid potassium salt, which is then further processed.
Acidification and Decarboxylation
The potassium salt of 5-methylpyrazine-2,3-dicarboxylic acid is acidified with sulfuric acid at 30–130 °C to induce decarboxylation, converting it to 5-methylpyrazine-2-carboxylic acid.
The molar ratio of sulfuric acid to potassium salt is critical, typically 1.5–3.0:1, with reaction temperatures controlled between 80–115 °C to optimize yield and purity.
Extraction and Purification
After acidification and decarboxylation, the reaction mixture is neutralized to pH 1.5–4.0 and extracted with organic solvents such as butanone or pentanone to isolate the product.
The organic phase is concentrated under vacuum, followed by crystallization, drying, and pulverization to obtain the final product with purity ≥99% (HPLC measurement).
Activated carbon decolorization and hot filtration steps are employed to improve product purity and remove impurities.
Comparative Data Table of Key Preparation Parameters
| Step | Method/Conditions | Key Reagents/Catalysts | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Cyclization | Pyruvic aldehyde + o-phenylenediamine, sodium pyrosulfite catalyst | Sodium pyrosulfite | 30–90 | 0.5–2 h | - | - | Forms methyl-substituted benzopyrazines |
| Oxidation | Nitric acid oxidation of 2-methyl-5-methylol pyrazine, vanadium catalyst | Nitric acid (10–68%), V catalyst | 80–140 | 2–12 h | High | - | High selectivity, good yield |
| Oxidation | Potassium permanganate oxidation of 2,5-dimethylpyrazine | KMnO4 | Ambient to 60 | - | >75 | 99.5 | Controls monomethyl oxidation, industrial scale |
| Acidification/Decarboxylation | Sulfuric acid treatment of potassium salt of 5-methylpyrazine-2,3-dicarboxylic acid | H2SO4 | 30–130 | 1–4 h | - | - | Molar ratio H2SO4:substrate 1.5–3.0:1, temperature critical |
| Extraction & Purification | Butanone extraction, vacuum distillation, crystallization, drying | Butanone, activated carbon | 50 (extraction) | 0.5 h (extraction) | - | ≥99 | Removal of impurities, crystallization yields high purity product |
| Hydrolysis (alternative) | Reflux of methyl ester derivatives in ethanol/water with NaOH, acidification | NaOH, HCl | Reflux (ca. 80) | 0.5 h | 64–77 | - | Used for related imidazo[1,2-a]pyridine carboxylic acids |
Research Findings and Industrial Relevance
The nitric acid oxidation method with vanadium catalysts offers a robust route with good selectivity and high yield, suitable for scale-up.
The potassium permanganate oxidation method is industrially established, providing high purity and yield, with effective control of side reactions by pH adjustment and purification steps.
The cyclization-oxidation-acidification sequence using pyruvic aldehyde and o-phenylenediamine is a well-documented route with relatively simple raw materials and moderate reaction conditions, producing pharmaceutical-grade intermediates for drugs like glipizide.
Alternative methods involving diaminomaleonitrile are less favored industrially due to harsh conditions and toxic reagents.
Hydrolysis of ester precursors under alkaline conditions followed by acidification is a common method for related imidazo[1,2-a]pyridine carboxylic acids, yielding moderate to good yields.
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the parent compound .
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of hypoglycemic agents and drugs for treating hyperlipidemia. The compound's synthesis process has been optimized to enhance yield and purity, making it suitable for industrial-scale production. For example, one patent describes a method that results in a product with over 99% purity, which is critical for pharmaceutical applications .
2. Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. Compounds structurally related to this compound have been shown to possess high activity against drug-resistant strains of tuberculosis. A study found that specific derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs . This highlights the compound's potential as a lead structure for developing new antituberculosis therapies.
Antimicrobial Properties
1. Broad Spectrum Activity
The compound has been investigated for its antibacterial and antifungal properties. Various studies have synthesized substituted amides of pyrazine-2-carboxylic acids and evaluated their efficacy against different microbial strains. For instance, certain derivatives exhibited over 70% inhibition against Mycobacterium tuberculosis, suggesting that modifications to the core structure can enhance biological activity .
2. Lipophilicity Enhancements
Research has also focused on increasing the lipophilicity of these compounds to improve their bioavailability. Derivatives designed to be more lipophilic have shown enhanced antimicrobial potency, making them promising candidates for further development in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo[1,2-a]pyrazine Derivatives
Key Observations:
6-Methoxy and 6-chloro analogs exhibit stronger antimicrobial activity, likely due to electron-withdrawing effects enhancing interactions with bacterial enzymes . Bromo substituents (e.g., in ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate) correlate with antinociceptive efficacy, suggesting halogenation influences CNS target engagement .
Functional Group Impact: Carboxylic acid at C2 (vs. esters or hydrazides) improves solubility and facilitates salt formation, critical for pharmacokinetic optimization . Hydrazide derivatives of the target compound (e.g., imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides) show superior antinociceptive activity due to enhanced hydrogen bonding with pain pathway receptors .
Structure-Activity Relationship (SAR) Insights
- Methyl vs. Halogen Substituents : Methyl groups at C5 (target compound) reduce mutagenic risk compared to bromo/chloro analogs, which may exhibit off-target DNA interactions .
- Amino vs. Methoxy Groups: The 4-amino derivative’s antibacterial activity is attributed to its ability to disrupt bacterial membranes, whereas methoxy groups at C6 enhance metabolic stability .
Biological Activity
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising an imidazole ring and a pyrazine ring, with a carboxylic acid group at the second position. The compound's molecular formula is C_8H_8N_4O_2, and it has a predicted density of approximately 149 g/cm³.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds within the imidazo[1,2-a]pyrazine family may exhibit antituberculosis properties by targeting Mycobacterium tuberculosis (Mtb) through mechanisms similar to established drugs like pyrazinamide (PZA) .
Target Pathways
- Antimycobacterial Activity : The compound shows promise against Mtb, with studies indicating significant inhibition rates.
- Anticancer Potential : Preliminary investigations suggest that it may also have anticancer properties, although further studies are needed to elucidate these effects.
Antimycobacterial Activity
Several studies have evaluated the antimycobacterial activity of derivatives related to this compound. For instance, one study reported that certain analogs exhibited up to 72% inhibition against Mtb strains . The minimum inhibitory concentration (MIC) values for these compounds ranged significantly based on structural modifications.
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| Compound A | 12.5 | 72 |
| Compound B | 50 | 45 |
| Compound C | 100 | 30 |
Anticancer Activity
Research into the anticancer properties of this compound has indicated potential cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold demonstrated IC50 values indicating moderate cytotoxicity while maintaining selectivity over non-cancerous cells.
Study on Antimycobacterial Activity
A recent study synthesized several derivatives of pyrazine-2-carboxylic acids and evaluated their antimycobacterial activity. The results indicated that specific modifications significantly enhanced their efficacy against Mtb. The most active compound showed an MIC comparable to that of established antitubercular agents like PZA .
Study on Anticancer Properties
Another investigation focused on the anticancer potential of substituted imidazo[1,2-a]pyrazines, revealing that certain derivatives exhibited promising activity against human cancer cell lines with selectivity indices suggesting minimal toxicity to normal cells .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are still under investigation. However, preliminary data suggest favorable absorption characteristics and low cytotoxicity in vitro. Selectivity indices calculated from cytotoxicity assays indicate a promising therapeutic window for further development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives?
- Answer: A microwave-assisted method using 2-iodopyrazine as a starting material involves sequential reactions: ammonolysis with Cu₂O/K₂CO₃ to yield pyrazin-2-amine, followed by condensation with ethyl 3-bromo-2-oxopropanoate to form ethyl imidazo[1,2-a]pyrazine-2-carboxylate. Hydrolysis with NaOH produces the carboxylic acid derivative. Microwave irradiation (80°C, 15 min) with Mukaiyama’s reagent and 1-methylimidazole accelerates amide coupling with amines, achieving high yields (70–85%) .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of synthesized this compound derivatives?
- Answer:
- ¹H/¹³C NMR: Confirm regioselectivity and substituent positioning. For example, aromatic protons in the imidazole ring appear as doublets (δ 7.2–8.1 ppm), while methyl groups resonate at δ 2.3–2.6 ppm .
- IR Spectroscopy: Carboxylic acid C=O stretches at ~1700 cm⁻¹ and amide C=O at ~1650 cm⁻¹. N-H stretches (3300–3500 cm⁻¹) validate amine coupling .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺ at m/z 178 for the parent compound) confirm molecular weight .
Q. What biocatalytic methods are available for synthesizing pyrazine-carboxylic acid derivatives?
- Answer: Whole-cell biocatalysis using Bacillus smithii amidase enables solvent-free synthesis of pyrazine-2-carboxylic acid hydrazide via acyltransferase activity. Central composite design optimizes reaction parameters (e.g., pH 7.5, 37°C), achieving >90% molar conversion with minimal by-products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
- Answer:
- Substituent Effects: Bulky aromatic amines (e.g., 4-chlorophenyl) enhance antimicrobial activity by improving lipophilicity and membrane penetration. Derivatives with electron-withdrawing groups (e.g., -NO₂) show 2–4× higher activity against S. aureus compared to unsubstituted analogs .
- Bioactivity Assays: Minimum inhibitory concentration (MIC) testing in Müller-Hinton agar (24–48 hr incubation) identifies active compounds (MIC ≤ 16 µg/mL) .
Q. What methodologies are used to evaluate the telomerase inhibition potential of imidazo[1,2-a]pyrazine derivatives?
- Answer:
- TRAP (Telomeric Repeat Amplification Protocol): Quantifies telomerase activity via PCR amplification of telomeric repeats. IC₅₀ values for derivatives (e.g., 5-cyclopropyl-oxadiazole analogs) range from 0.5–5 µM .
- Molecular Docking: Predict binding affinity to telomerase RNA (e.g., hTR template region) using AutoDock Vina. Hydrophobic interactions with Val73 and hydrogen bonding to Asp70 correlate with inhibition .
Q. How can green chemistry approaches improve the scalability of this compound synthesis?
- Answer:
- Membrane-Based Solvent Extraction (MBSE): Simultaneous extraction and stripping using layered bulk liquid membranes (e.g., Aliquat 336 in kerosene) achieve >95% recovery of 5-methyl-2-pyrazinecarboxylic acid (MPCA) from fermentation broths .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 15 min vs. 6 hr for amide coupling) and minimizes solvent use (DMF <5 mL per mmol) .
Q. What role do this compound derivatives play in designing metal-organic frameworks (MOFs)?
- Answer: The carboxylate group coordinates with lanthanides (e.g., Eu³⁺) to form 3D networks. For example, reaction with K₄[W(CN)₈]·2H₂O produces MOFs with open channels (pore size ~8 Å), applicable in gas storage or catalysis. Characterization via XRD and BET surface area analysis confirms structural stability (>500 m²/g surface area) .
Q. How can enzymatic resistance assays inform the development of pyrazine-based antimycobacterial agents?
- Answer: Immunoassays detecting pyrazine-2-carboxylic acid (a metabolite of pyrazinamide) in M. tuberculosis cultures correlate with drug resistance. ELISA using monoclonal antibodies (anti-PCA IgG) identifies resistant strains (OD₄₅₀ <0.5 vs. >1.0 for susceptible strains) .
Methodological Considerations
- Contradictions in Data: reports antimicrobial activity for amide derivatives, while highlights hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione as a more potent scaffold. Researchers should cross-validate bioactivity using standardized protocols (e.g., CLSI guidelines) .
- Advanced Characterization: DFT calculations (e.g., B3LYP/6-311++G**) predict vibrational modes and hyperpolarizability for derivatives, aiding in material science applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
